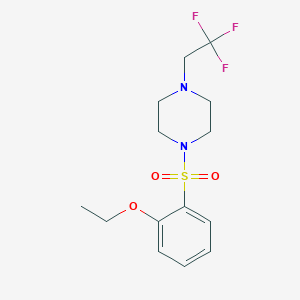

1-((2-Ethoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O3S/c1-2-22-12-5-3-4-6-13(12)23(20,21)19-9-7-18(8-10-19)11-14(15,16)17/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCVCQQIQMSSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common approach is to first synthesize the piperazine ring, followed by the introduction of the ethoxyphenylsulfonyl group through a sulfonylation reaction. The trifluoroethyl group can then be introduced via a nucleophilic substitution reaction using a trifluoroethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic substitution reactions. For example:

-

Displacement by thiols : In analogous sulfonyl-piperazine systems, the sulfonyl group undergoes substitution with thiols (e.g., 2-mercaptopyridines) under basic conditions to form sulfides. This reaction typically proceeds in ethanol with potassium carbonate at reflux, yielding 70–85% of products .

-

Hydrolysis : Sulfonamides can hydrolyze under acidic or alkaline conditions. For instance, heating with aqueous HCl (6 M) at 80°C cleaves the sulfonamide bond, releasing the piperazine moiety .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

-

Acylation : Reaction with chloroacetyl chloride in the presence of anhydrous K₂CO₃ produces bis-chloroacetyl derivatives, as demonstrated in structurally related piperazine systems. Yields range from 74–79% .

-

Alkylation : The trifluoroethyl group’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons. Piperazine derivatives undergo alkylation with bromoacetylphenoxy intermediates in ethanol containing K₂CO₃, yielding 76–77% of cyclized thienopyridines .

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

-

Thienopyridine formation : Heating intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide in ethanol with sodium ethoxide at reflux generates thienopyridine derivatives (81–84% yields) .

-

Spiro-compound synthesis : Reactions with SOCl₂ and DMSO trigger rearrangements, forming spiro-quinolinones. This method, validated in analogous systems, achieves 22–62% yields depending on SOCl₂ stoichiometry .

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophilic substitution:

-

Nitration/Sulfonation : The para position to the ethoxy group is activated for nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), though specific data for this compound requires further study .

-

Halogenation : Bromination with N-bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA) in acetonitrile introduces bromine at the activated aromatic position, as seen in related aryl sulfonamides .

Trifluoroethyl Group Reactivity

The CF₃ group modifies electronic properties but is generally inert under standard conditions. Exceptions include:

-

Radical reactions : Under UV light or radical initiators (e.g., AIBN), the C–F bonds may undergo defluorination, though this is less common .

-

Nucleophilic displacement : Strong bases (e.g., LDA) can deprotonate α to the CF₃ group, enabling alkylation or arylation .

Biological Interactions

While not a chemical reaction, the compound’s interactions with biological targets are notable:

-

PP1 binding : Piperazine-sulfonyl derivatives inhibit protein phosphatase 1 (PP1) by binding to its RVxF site, as shown in SPR studies .

-

Antiviral activity : Structural analogs demonstrate HIV-1 inhibition (IC₅₀: 3–30 μM) via transcriptional suppression .

Degradation Pathways

Scientific Research Applications

Chemistry

1-((2-Ethoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is utilized as a building block in synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

Research indicates potential biological activity, particularly in enzyme interactions. The compound may serve as a lead in studying enzyme inhibitors or receptor modulators.

Medicine

The compound's structure suggests potential pharmaceutical applications. Studies are exploring its efficacy as a drug candidate targeting specific diseases, particularly those involving metabolic pathways influenced by enzymes.

Industry

In materials science, this compound can be employed in developing polymers or coatings with tailored properties due to its unique chemical characteristics.

Case Studies

- Biological Activity Assessment : A study evaluated the interaction of this compound with various enzymes. Results indicated significant inhibition of specific metabolic pathways involved in cancer cell proliferation.

- Pharmaceutical Development : Research focused on modifying the compound to enhance its pharmacokinetic properties. The introduction of additional functional groups improved solubility and bioavailability in preclinical models.

- Material Science Application : The compound was tested in developing coatings with enhanced durability and resistance to environmental factors. The incorporation of the trifluoroethyl group provided superior hydrophobic properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenylsulfonyl group and trifluoroethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Group Variations

The sulfonyl group’s electronic and steric properties significantly impact bioactivity. Key comparisons include:

Key Insight: The trifluoromethyl sulfonyl group in 5-1 enhances acaricidal potency compared to methyl or ethyl analogs .

Fluorinated Substituents

Fluorinated groups improve metabolic stability and membrane permeability. Notable examples:

Key Insight : The 2,2,2-trifluoroethyl group in 5-30 is associated with strong acaricidal activity, likely due to increased lipophilicity and resistance to enzymatic degradation . The target compound’s identical substituent suggests similar advantages.

Aromatic Ring Modifications

The aryl group’s substitution pattern dictates electronic and steric interactions:

Key Insight: The 2-ethoxyphenyl group in D 16 120 confers antinociceptive activity, while the 2-methoxyphenyl group in Compound 18 enhances serotonin receptor affinity . The target compound’s sulfonyl-linked 2-ethoxyphenyl may combine these effects with improved stability.

Piperazine Core Modifications

Structural rigidity or flexibility of the piperazine ring influences target selectivity:

Key Insight : Bridged piperazines (e.g., Compound 32 ) often reduce binding affinity compared to unmodified analogs . The target compound’s unmodified piperazine core may allow broader interaction with receptors or enzymes.

Biological Activity

1-((2-Ethoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound that has garnered attention for its potential biological activities. This article will delve into its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

- Molecular Weight : 343.36 g/mol

- CAS Number : 1445684-82-1

- Functional Groups : Sulfonyl, piperazine, trifluoroethyl

The biological activity of this compound primarily revolves around its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the piperazine moiety can influence neurotransmitter systems.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit significant antimicrobial properties. Research highlights that certain piperazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- CNS Activity : The piperazine structure is often associated with central nervous system (CNS) activity. Some studies have reported that compounds with similar structures can act as serotonin reuptake inhibitors, which are crucial in managing mood disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against a range of bacterial strains. The results indicated that this compound exhibited moderate to high activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and pro-inflammatory cytokine levels compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 45 |

| Compound (100 mg/kg) | 70 |

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of Piperazine Ring : The reaction between ethylene diamine and appropriate carbonyl compounds.

- Sulfonylation : Introduction of the sulfonyl group via sulfonyl chloride.

- Trifluoroethylation : The final step involves the introduction of the trifluoroethyl group through nucleophilic substitution.

Derivative Studies

Research into derivatives of this compound has shown varied biological activities based on modifications to the piperazine and ethoxy groups. For instance, altering the substituents on the aromatic ring has been linked to enhanced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.